molecular formula C19H17ClN2O2S2 B3576126 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3576126
M. Wt: 404.9 g/mol
InChI Key: VCFUQXJBIOJXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-313170 undergoes various types of chemical reactions, including:

Scientific Research Applications

WAY-313170 has several scientific research applications, including:

    Chemistry: Used as a research tool to study phosphodiesterase inhibition.

    Biology: Investigated for its role in inhibiting hedgehog signaling, which is crucial in developmental biology.

    Medicine: Explored for potential therapeutic applications, particularly in diseases where hedgehog signaling and phosphodiesterase play a role.

    Industry: Utilized in the development of new pharmaceuticals and research chemicals.

Mechanism of Action

WAY-313170 exerts its effects by inhibiting hedgehog signaling and phosphodiesterase. The inhibition of hedgehog signaling affects various cellular processes, including cell growth and differentiation. Phosphodiesterase inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

WAY-313170 is unique in its dual inhibition of hedgehog signaling and phosphodiesterase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific targets and applications, highlighting the uniqueness of WAY-313170 in its dual inhibitory role.

Properties

IUPAC Name

10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUQXJBIOJXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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